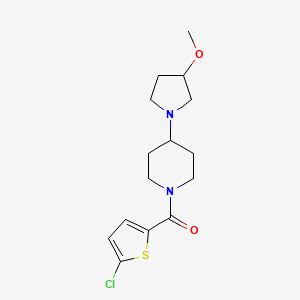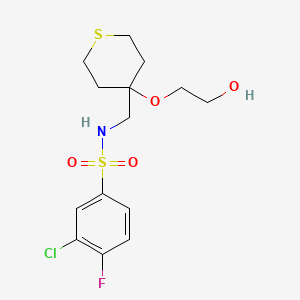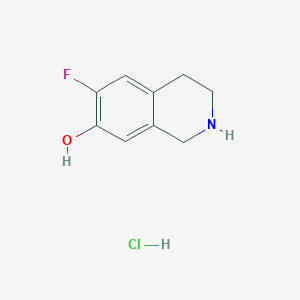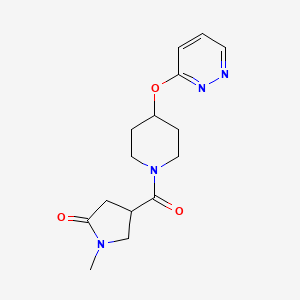![molecular formula C13H11F3N2OS2 B2511839 Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether CAS No. 338955-60-5](/img/structure/B2511839.png)
Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether is an organosulfur compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound features a trifluoromethyl-phenyl group attached to a pyrimidine core, which is further modified with methylsulfanyl and methyl ether functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether typically involves multi-step organic synthesis processes. A commonly used synthetic route starts with the preparation of the pyrimidine core through condensation reactions involving suitable precursors such as cyanoacetamides and aldehydes. Following the formation of the pyrimidine ring, substitution reactions can introduce the methylsulfanyl and trifluoromethyl-phenyl groups. Methoxy group can be introduced through nucleophilic substitution of appropriate intermediates.
Industrial Production Methods
Industrial production may leverage batch or continuous flow synthesis techniques to enhance yield and purity. Optimization of reaction conditions such as temperature, solvent choice, and catalyst use can play critical roles. Specifically, phase-transfer catalysts or microwave-assisted synthesis might be employed to accelerate reaction rates and improve product formation.
化学反応の分析
Types of Reactions
Oxidation: : The methylsulfanyl group can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : The trifluoromethyl-phenyl group is relatively inert but can participate in reductive dehalogenation under strong reducing conditions.
Substitution: : Halogenated intermediates can undergo nucleophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Nucleophiles: : Methoxide ion (for methoxylation), thiolate ions (for sulfanylation).
Major Products
Oxidation of methylsulfanyl groups typically yields sulfoxides and sulfones, while reduction processes on trifluoromethyl groups could potentially lead to partially defluorinated products. Nucleophilic substitutions depend on the leaving group and nucleophile involved, forming diverse ether or thioether derivatives.
科学的研究の応用
Chemistry
The unique structural properties of this compound make it a valuable building block in synthetic organic chemistry. It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, compounds containing trifluoromethyl-phenyl groups are often explored for their potential pharmaceutical properties, including enzyme inhibition and receptor binding activities.
Medicine
Research into derivatives of this compound might uncover new therapeutic agents, especially in areas such as anticancer, antimicrobial, or anti-inflammatory drug development.
Industry
Industrially, such compounds could find applications in material science, including the development of novel polymers or surfactants that leverage the trifluoromethyl group's hydrophobic nature.
作用機序
Molecular Targets and Pathways
The biological activity of Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether is largely determined by its ability to interact with specific molecular targets. Its pyrimidine core may engage in hydrogen bonding or π-π stacking interactions with proteins or nucleic acids. The trifluoromethyl group can increase membrane permeability or influence binding affinity through lipophilicity and electronic effects.
類似化合物との比較
Uniqueness
What sets Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether apart from similar compounds is its unique trifluoromethyl substitution, which imparts distinctive physicochemical properties.
List of Similar Compounds
Methyl 2-(methylsulfanyl)-4-phenyl-5-pyrimidinyl ether
Methyl 2-(methylsulfanyl)-4-{[4-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether
Ethyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether
Each of these similar compounds features variations in either the substitution pattern on the phenyl ring or the nature of the alkyl group attached to the ether function.
Conclusion
This compound is a compound of significant interest due to its structural uniqueness and potential applications in various fields of scientific research. Whether in synthetic chemistry, biological studies, medicinal chemistry, or industrial applications, this compound offers diverse opportunities for discovery and innovation.
特性
IUPAC Name |
5-methoxy-2-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS2/c1-19-10-7-17-12(20-2)18-11(10)21-9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQDEGDEQWZFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=CC(=C2)C(F)(F)F)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one](/img/structure/B2511757.png)
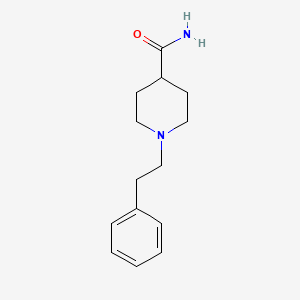
![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/new.no-structure.jpg)
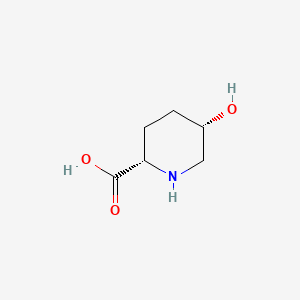
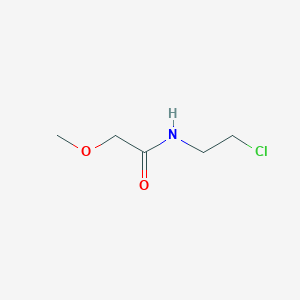
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2511763.png)
![4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2511766.png)
